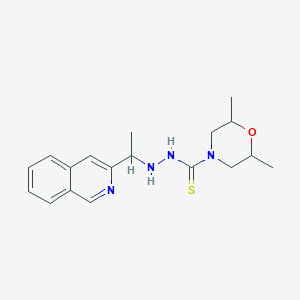
Bis(2-hydroxyethyl)dimerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxyethyl)dimerate is an organic compound that belongs to the class of diols or glycols. It is widely used in the synthesis of various polymer systems, including unsaturated polyester resins and polyethylene terephthalate. This compound is known for its biocompatibility and is often used in biomedical applications.
准备方法
Synthetic Routes and Reaction Conditions
Bis(2-hydroxyethyl)dimerate is typically synthesized through the esterification process. This involves the reaction of ethylene glycol with dimer acids under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反应分析
Types of Reactions
Bis(2-hydroxyethyl)dimerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
Bis(2-hydroxyethyl)dimerate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Utilized in the formulation of biomedical devices and implants.
Industry: Used in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of bis(2-hydroxyethyl)dimerate involves its interaction with various molecular targets. In biomedical applications, it interacts with cellular membranes and proteins, facilitating the delivery of therapeutic agents. The hydroxyl groups in the compound play a crucial role in its biocompatibility and interaction with biological molecules.
相似化合物的比较
Similar Compounds
- Bis(2-hydroxyethyl)terephthalate
- Bis(2-hydroxyethyl)adipate
- Bis(2-hydroxyethyl)sebacate
Uniqueness
Bis(2-hydroxyethyl)dimerate is unique due to its specific molecular structure, which imparts distinct properties such as enhanced biocompatibility and versatility in various applications. Compared to similar compounds, it offers better performance in biomedical applications due to its ability to form stable and biocompatible polymers.
属性
CAS 编号 |
68855-78-7 |
|---|---|
分子式 |
(C2H6O2.Unspecified)x |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



